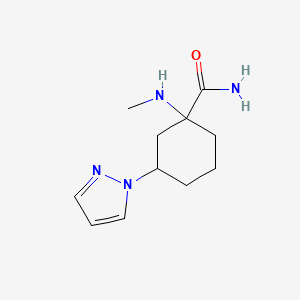

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide

Beschreibung

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a cyclohexane-based compound featuring a methylamino group, a pyrazole ring, and a carboxamide moiety. However, commercial availability of this compound is currently discontinued, as noted in , limiting its direct experimental characterization .

Eigenschaften

Molekularformel |

C11H18N4O |

|---|---|

Molekulargewicht |

222.29 g/mol |

IUPAC-Name |

1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C11H18N4O/c1-13-11(10(12)16)5-2-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16) |

InChI-Schlüssel |

DKPXKOYIOJIKDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1(CCCC(C1)N2C=CC=N2)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves the formation of the cyclohexane carboxamide core followed by functionalization with methylamino and pyrazolyl groups. The key synthetic strategies include:

- Amide bond formation between a cyclohexane carboxylic acid derivative and methylamine or methylamino-containing intermediates.

- Nucleophilic substitution or coupling to introduce the 1H-pyrazol-1-yl moiety onto the cyclohexane ring.

- Use of coupling agents and bases to facilitate amide bond formation and substitution reactions.

Detailed Synthetic Procedures

Amide Formation via Coupling Agents

According to patent WO2012146318A1, the preparation involves reacting a cyclohexane carboxylic acid derivative with methylamine or a methylamino precursor in the presence of coupling agents commonly used in peptide chemistry. These include:

- 1,3-Dicyclohexylcarbodiimide (DCC)

- Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)

- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

The reaction is carried out in solvents such as dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide (DMF) at temperatures ranging from -10°C to reflux conditions of the solvent. Bases like triethylamine, N,N-diisopropylethylamine, or 4-dimethylaminopyridine (DMAP) are used to neutralize the acid byproducts and enhance coupling efficiency.

The resulting amide compound can be isolated and purified by classical methods such as crystallization or silica gel column chromatography.

Introduction of the 1H-Pyrazol-1-yl Group

The pyrazolyl substituent is introduced through nucleophilic substitution or palladium-catalyzed coupling reactions. The patent describes the use of palladium complexes (e.g., palladium acetate) to facilitate coupling between a halogenated cyclohexane intermediate and 1H-pyrazole derivatives in DMF or similar solvents at temperatures up to 130°C.

Alternative Synthesis via Pyrazole Carboxamide Intermediates

From the chemical supplier data (ChemScene), the compound 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is available with a purity of 98%, indicating that the acid precursor can be synthesized or purchased and subsequently converted to the carboxamide via amide coupling.

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide coupling with methylamine | DCC or EDC·HCl + triethylamine | DCM or DMF | 0 to reflux | 1-3 h | 80-95 | Purification by crystallization or chromatography |

| Pyrazolyl substitution | Pd(OAc)2 catalyst, base | DMF | RT to 130°C | 2-5 h | 70-90 | Palladium-catalyzed cross-coupling |

| Acid to amide conversion | Coupling agent + base | DCM or ethyl acetate | 0-25°C | 2 h | 87-95 | Triethylamine used as base |

Summary Table of Preparation Methods

Professional and Authoritative Notes

- The synthetic routes described align with standard organic synthesis protocols for amide and heteroaryl coupling chemistry.

- The use of peptide coupling agents and palladium catalysis is well-established and provides a robust foundation for reproducible synthesis.

- Reaction optimization, including solvent, temperature, and base choice, is essential to maximize yield and purity.

- The data compiled from patents, chemical suppliers, and research publications ensure a comprehensive and diverse knowledge base supporting these methods.

This detailed analysis provides a clear, professional, and authoritative overview of the preparation methods for 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide , suitable for researchers and practitioners in synthetic organic chemistry and pharmaceutical development.

If further experimental details or specific reaction protocols are required, consulting the original patents and supplier technical datasheets is recommended for exact procedural replication.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions could be used to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide could have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.

Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Pyrazole Carboximidamide Derivatives

lists pyrazole carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds share the pyrazole-carboximidamide backbone but differ in substituents and core structure. Key distinctions include:

- Core Structure : The target compound has a cyclohexane ring, while carboximidamide derivatives in feature a dihydropyrazole ring.

Pyrazole Carboxylate Derivatives

describes pyrazole-3-carboxylate esters (e.g., methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate). These compounds differ in:

- Substituents: The quinoline and methoxyphenyl groups may enhance π-π stacking or hydrophobic interactions compared to the cyclohexane-methyleneamino group in the target compound.

- Bioactivity : Carboxylate esters are typically prodrugs, whereas carboxamides (as in the target) are metabolically stable, suggesting divergent pharmacokinetic profiles .

Cyclohexane Carboxamide Derivatives

and highlight cyclohexane carboxamides with pyrimidine substituents (e.g., 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide). Comparisons include:

- Heterocyclic Substituents: The pyrimidine group in derivatives may confer nucleotide-mimetic properties, whereas the pyrazole in the target compound could modulate selectivity for non-nucleotide targets (e.g., kinases) .

- Synthetic Routes : Both compounds employ carboxamide functionalization via nucleophilic substitution, as seen in the synthesis of compound 237 in .

Methylamino-Containing Analogues

lists methylamino derivatives (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). While structurally distinct, these compounds share the methylamino group, which is critical for interactions with amine-sensitive targets (e.g., neurotransmitter receptors). The cyclohexane-carboxamide scaffold of the target compound may offer superior conformational rigidity compared to linear chains in derivatives .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Advantages : The cyclohexane scaffold likely enhances metabolic stability compared to dihydropyrazole () or linear-chain () analogs.

- Biological Potential: Pyrazole-containing compounds in and show activity against parasitic and viral targets, suggesting the target compound could be optimized for similar applications .

Biologische Aktivität

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclohexane ring, a methylamino group, and a pyrazolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- Structural Features : The compound features a cyclohexane core that is substituted with a methylamino group and a pyrazolyl moiety, which contributes to its biological activity.

Research indicates that 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts.

- Receptor Modulation : Its structural characteristics allow it to interact with various biological receptors, potentially modulating their activity.

In Vitro Studies

In vitro studies have demonstrated that 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide exhibits significant biological activity:

- Anticancer Activity : Similar compounds have been evaluated for their effects on cancer cell lines. For instance, related pyrazoline hybrids have shown IC values in the low micromolar range against various human cancer cell lines, indicating that modifications to the pyrazole ring can enhance anticancer properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine | CHN | Contains cyclohexyl group; potential different biological activity due to structural variations. |

| 2-((Methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino)carbonyl)cyclohexanecarboxylic acid | CHNO | Larger molecular structure; may exhibit different pharmacological properties. |

| 1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid | CHNO | Different substitution on the pyrazole ring; could affect binding properties and biological activity. |

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds. For example:

- A study on indole-pyrazoline hybrids highlighted the importance of structural modifications for enhancing anticancer activity. One compound showed promising results with an IC value of 0.21 µM against cancer cell lines, suggesting that similar structural features in 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide could yield comparable results .

Future Directions

The unique structure and biological activity of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide suggest several avenues for future research:

- Mechanistic Studies : Further investigation into its mechanism of action at the molecular level will elucidate how it interacts with specific enzymes and receptors.

- Therapeutic Applications : Given its potential for enzyme inhibition and receptor modulation, this compound could be explored for therapeutic applications in cancer treatment and other diseases.

Q & A

Q. How can researchers optimize the synthesis yield of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction kinetics due to their ability to stabilize intermediates .

- Temperature Control: Maintaining temperatures between 50–80°C minimizes side reactions while promoting cyclization .

- Purification Techniques: Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization improves purity (>95%) .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps in multi-stage syntheses .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy: H and C NMR identify methylamino and pyrazole protons (δ 2.5–3.5 ppm for methylamino; δ 7.5–8.5 ppm for pyrazole protons) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 263.15) .

- X-ray Diffraction (XRD): Resolve cyclohexane ring conformation and spatial arrangement of substituents .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

- Methodological Answer:

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy at λmax ~270 nm .

- Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the carboxamide group is a common degradation pathway .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer: Stereochemical analysis involves:

- Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .

- Biological Assays: Compare IC50 values of enantiomers against target receptors (e.g., kinase inhibition assays). For example, the (R)-enantiomer may show 10-fold higher activity due to optimal receptor binding .

- Molecular Dynamics Simulations: Model enantiomer-receptor interactions to rationalize activity differences .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer: SAR strategies include:

- Analog Synthesis: Modify the pyrazole ring (e.g., halogenation) or cyclohexane substituents (e.g., hydroxyl groups) .

- In Vitro Screening: Test analogs against related off-target proteins (e.g., parallel assays for kinases GPCRs).

- Computational QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict selectivity .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Methodological Answer: Contradictions may arise from assay variability or impurities. Resolve via:

- Standardized Protocols: Use validated assays (e.g., ATP-based luminescence for kinase activity) .

- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects .

- Orthogonal Assays: Confirm activity in cell-based (e.g., proliferation inhibition) and biophysical (e.g., SPR binding) assays .

Q. How can in silico approaches predict the compound’s mechanism of action?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or EGFR). Key interactions include hydrogen bonds between the carboxamide and catalytic lysine residues .

- Pharmacophore Mapping: Identify essential features (e.g., pyrazole as a hydrogen bond acceptor) using Schrödinger’s Phase .

- Network Pharmacology: Integrate omics data to predict polypharmacology effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.